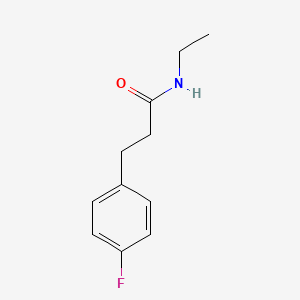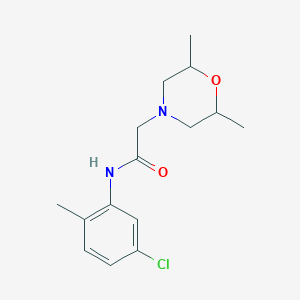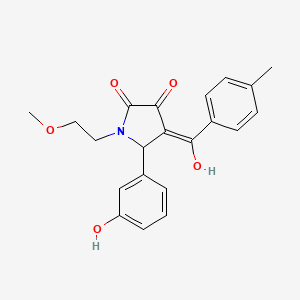![molecular formula C17H11ClFNO B5320430 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinol](/img/structure/B5320430.png)
2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinol, also known as CFQ, is a compound that has gained attention in scientific research due to its potential therapeutic applications. CFQ belongs to the class of quinoline derivatives, which have been found to exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
作用机制
The mechanism of action of 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinol is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in microbial growth, tumor proliferation, and inflammation. This compound has been found to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial replication. This compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. In addition, this compound has been found to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in animal models and in vitro studies. This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. This compound has also been found to reduce oxidative stress and lipid peroxidation in animal models of oxidative stress. Furthermore, this compound has been shown to inhibit the growth and proliferation of cancer cells, inducing apoptosis and cell cycle arrest.
实验室实验的优点和局限性
2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinol has several advantages as a compound for lab experiments. It is stable and has a long shelf life, making it easy to store and transport. This compound is also relatively easy to synthesize, making it accessible to researchers. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. This compound also has limited bioavailability, which can affect its efficacy in vivo.
未来方向
There are several future directions for research on 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinol. One area of interest is the development of more efficient synthesis methods for this compound, which could improve its accessibility and reduce its cost. Another area of interest is the exploration of the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and infectious diseases. Furthermore, the elucidation of the mechanism of action of this compound could lead to the development of more potent and selective derivatives of this compound. Finally, the evaluation of the safety and toxicity of this compound in vivo could pave the way for its clinical development as a therapeutic agent.
合成方法
The synthesis of 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinol involves the reaction of 2-chloro-6-fluorobenzaldehyde with 8-hydroxyquinoline in the presence of a base and a palladium catalyst. The resulting product is this compound, which is obtained in moderate to good yields. This method has been optimized and improved over the years, resulting in a more efficient and cost-effective synthesis process.
科学研究应用
2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinol has been extensively studied for its potential therapeutic applications in various fields of science. It has been found to exhibit significant antimicrobial activity against a range of bacterial and fungal strains, including drug-resistant strains. This compound has also been shown to have antitumor properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Furthermore, this compound has been found to have anti-inflammatory effects, reducing inflammation and oxidative stress in animal models of inflammatory diseases.
属性
IUPAC Name |
2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO/c18-14-4-2-5-15(19)13(14)10-9-12-8-7-11-3-1-6-16(21)17(11)20-12/h1-10,21H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZQBTSTUKBGDD-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS*,6aR*)-5-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-(2-piperidin-1-ylethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5320353.png)

![N-[2-(benzyloxy)benzyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5320365.png)

![6-[3-(aminocarbonyl)piperidin-1-yl]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5320378.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[(2-methoxyethoxy)acetyl]-1,4-diazepane](/img/structure/B5320382.png)
![2-{[2-(benzyloxy)-3-methoxybenzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B5320389.png)
![N-(2-azepan-1-ylethyl)-N-methylpyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5320391.png)
![({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)(oxo)acetic acid](/img/structure/B5320404.png)
![6-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5320416.png)
![3-[(4,4-difluoropiperidin-1-yl)methyl]-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5320428.png)
![N-{4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B5320435.png)

![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5320453.png)